molecular formula C8H7BrF2 B1304719 2,6-Difluoro-3-methylbenzyl bromide CAS No. 261763-44-4

2,6-Difluoro-3-methylbenzyl bromide

Cat. No.: B1304719
CAS No.: 261763-44-4
M. Wt: 221.04 g/mol
InChI Key: IHFNXAURNLUMOH-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methylbenzyl bromide is an organic compound with the molecular formula C8H7BrF2. It is a derivative of benzyl bromide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions, and a methyl group is attached at the 3 position. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluoro-3-methylbenzyl bromide can be synthesized through the bromination of 2,6-difluorotoluene. The process involves the following steps:

The reaction proceeds as follows:

  • 2,6-Difluorotoluene is mixed with hydrobromic acid and hydrogen peroxide.
  • The mixture is irradiated with light to promote the bromination reaction.
  • The reaction mixture is then washed with a saturated sodium sulfite solution and water.
  • The product is dried with anhydrous sodium sulfate and purified using silica gel column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves:

  • Large-scale mixing of 2,6-difluorotoluene with hydrobromic acid and hydrogen peroxide.
  • Continuous irradiation and monitoring of the reaction.
  • Efficient purification techniques such as distillation and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-methylbenzyl bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form 2,6-difluoro-3-methylbenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include 2,6-difluoro-3-methylbenzyl azide, 2,6-difluoro-3-methylbenzyl thiocyanate, and 2,6-difluoro-3-methylbenzyl methoxide.

    Oxidation: Products include 2,6-difluoro-3-methylbenzoic acid and 2,6-difluoro-3-methylbenzaldehyde.

    Reduction: The major product is 2,6-difluoro-3-methylbenzyl alcohol.

Scientific Research Applications

2,6-Difluoro-3-methylbenzyl bromide is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly those targeting neurological disorders and cancer.

    Material Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals.

    Biological Studies: The compound is used as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 2,6-difluoro-3-methylbenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of various substituted products. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzyl bromide: Similar structure but with fluorine atoms at the 2 and 4 positions.

    4-Fluoro-3-methylbenzyl bromide: Similar structure but with a single fluorine atom at the 4 position.

    2,6-Difluoro-3-methylbenzotrifluoride: Similar structure but with a trifluoromethyl group instead of a bromine atom.

Uniqueness

2,6-Difluoro-3-methylbenzyl bromide is unique due to the specific positioning of the fluorine atoms and the bromine atom, which imparts distinct reactivity and properties. The presence of two fluorine atoms enhances the compound’s stability and electron-withdrawing effects, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2-(bromomethyl)-1,3-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5-2-3-7(10)6(4-9)8(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFNXAURNLUMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378913
Record name 2,6-Difluoro-3-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-44-4
Record name 2-(Bromomethyl)-1,3-difluoro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-44-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-methylbenzyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-44-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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